(2-Aminoethoxy)cyclobutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutyloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-5-8-6-2-1-3-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUFUYNNQPAWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-92-0 | |
| Record name | (2-aminoethoxy)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Aminoethoxy Cyclobutane and Its Functionalized Analogs
Established Synthetic Routes to Cyclobutane (B1203170) Cores Relevant to (2-Aminoethoxy)cyclobutane
The construction of the strained cyclobutane ring presents a unique challenge in organic synthesis. However, a number of reliable methods have been developed to access this important carbocycle. nih.govresearchgate.net These strategies primarily include cycloaddition reactions and ring rearrangement strategies.
The [2+2] cycloaddition reaction, which involves the formation of a four-membered ring from two two-atom components, is the most direct and common method for synthesizing cyclobutane rings. nih.govbaranlab.org This approach can be initiated through various means, including photochemical activation and transition metal catalysis, and can be adapted to achieve high levels of stereocontrol.
Photochemical [2+2] cycloaddition is a powerful and widely used method for the synthesis of cyclobutanes, involving the irradiation of two olefinic substrates. nih.govresearchgate.net This reaction typically proceeds through the formation of a 1,4-diradical intermediate upon photoexcitation of one of the alkene components to its triplet state. baranlab.org To facilitate the population of the triplet state, sensitizers such as acetone (B3395972) or benzophenone (B1666685) are often employed. baranlab.org
This methodology has proven particularly useful in the synthesis of complex molecules and natural products. baranlab.org However, controlling the regio- and stereoselectivity of intermolecular reactions between two different olefins can be challenging, as it is highly dependent on the steric and electronic properties of the substrates. nih.gov In such cases, a mixture of products can be formed, potentially limiting the efficiency of the synthesis. nih.gov Despite these challenges, direct photolytic sensitization has been used in the homodimerization of styrenes to produce cyclobutane lignans, although it often results in the formation of meso isomers. nih.gov
| Reaction Type | Key Features | Common Substrates | Challenges |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | - Proceeds via photoexcitation
| - Alkenes (olefins)
| - Control of regio- and stereoselectivity in heterodimerizations
|
Transition metal catalysis offers a powerful alternative to photochemical methods for effecting [2+2] cycloaddition reactions. These reactions can often be performed under milder conditions and can provide access to different product selectivities. For instance, Ru(bipy)3Cl2 can act as a visible light photocatalyst for the [2+2] cycloaddition of enones, demonstrating excellent diastereoselectivity. organic-chemistry.org The proposed mechanism involves the photogenerated Ru(bipy)3+ complex promoting a one-electron reduction of the enone, which then undergoes a radical anion cycloaddition. organic-chemistry.org
Nickel(0) catalysis has also been employed to utilize [1.1.1]propellane as a carbene precursor in reactions with alkenes to form methylenespiro[2.3]hexane products. organic-chemistry.org This process is thought to proceed through the formation of a 3-methylenecyclobutylidene-nickel intermediate. organic-chemistry.org
The development of asymmetric [2+2] cycloaddition reactions is crucial for the synthesis of enantiomerically enriched cyclobutane derivatives, which are often required for pharmaceutical applications. Chiral auxiliaries or catalysts can be employed to induce stereoselectivity. nih.gov One notable approach involves the use of a chiral hydrogen-bonding template to control the stereochemistry of intermolecular [2+2] photocycloadditions. mdpi.com This supramolecular strategy can shield one face of the substrate, leading to the formation of functionalized tricyclic cyclobutane derivatives with excellent yield, regio-, diastereo-, and enantioselectivity. mdpi.com
Organocatalysis has also emerged as a powerful tool for enantioselective cyclobutane synthesis. For example, primary amine organocatalysts derived from natural amino acids have been shown to be effective in the direct aldol (B89426) reactions of cyclobutanone (B123998) with aromatic aldehydes, affording the corresponding aldol adducts in good yields and with high enantiomeric excess. nih.gov
Intramolecular [2+2] cycloaddition reactions are particularly powerful in the synthesis of complex, polycyclic natural products containing cyclobutane rings. By tethering the two reacting olefins, the entropic barrier to cyclization is reduced, often leading to higher yields and better stereocontrol compared to their intermolecular counterparts. nih.gov This strategy has been successfully applied in the synthesis of a variety of natural products. baranlab.orgharvard.edu
For example, the synthesis of clovene utilizes a thermal ketene (B1206846) [2+2] cycloaddition, and the synthesis of retigeranic acid involves a ketene [2+2] cycloaddition followed by a ring expansion of the resulting cyclobutane. harvard.edu The choice of tether and substrate geometry plays a crucial role in determining the stereochemical outcome of the cyclization.
Besides cycloaddition reactions, the manipulation of existing ring systems through ring expansion and contraction provides another strategic entry to functionalized cyclobutanes. nih.govresearchgate.net These methods can offer regio- and stereoselective access to substituted cyclobutane derivatives that may be difficult to obtain through other routes. nih.gov
One such strategy involves the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines via a nitrogen extrusion/ring contraction process using iodonitrene chemistry. acs.org This method has demonstrated good functional group compatibility and has been applied to the formal synthesis of the natural product piperarborenine B. acs.org The proposed mechanism suggests the formation of a 1,4-biradical intermediate that undergoes intramolecular cyclization to form the cyclobutane ring. acs.org Ring expansion of smaller rings, such as cyclopropanes, can also be a viable route to cyclobutane derivatives. nih.gov
| Strategy | Description | Example Application |
|---|---|---|
| Ring Contraction | Formation of a cyclobutane ring from a larger ring system, often through extrusion of an atom or group. | Synthesis of cyclobutanes from pyrrolidines via iodonitrene chemistry and nitrogen extrusion. acs.org |
| Ring Expansion | Formation of a cyclobutane ring from a smaller ring system, such as a cyclopropane (B1198618). | Derivatization of cyclobutanes from cyclopropanol (B106826) and cyclopropylphenylthio intermediates. nih.gov |
Innovative Approaches for Stereoselective Cyclobutane Core Assembly
The formation of the cyclobutane ring with defined stereochemistry is a cornerstone in the synthesis of complex molecules. Several modern synthetic methods have emerged as powerful tools for this purpose, offering high levels of control over the spatial arrangement of substituents.
Prominent among these are [2+2] photocycloaddition reactions . These reactions involve the light-induced union of two olefinic components to form a cyclobutane ring. researchgate.net Enantioselective variants of this reaction have been developed using chiral catalysts or auxiliaries to induce facial selectivity in the approach of the reacting partners. For instance, visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition of heteroarenes like indoles and benzofurans with alkenes has been shown to produce cyclobutane-fused products with high diastereoselectivity and enantioselectivity. nih.gov The use of chiral triplet sensitizers and dual photosensitizer/chiral Lewis acid catalyst systems has also proven effective. acs.org
Ring contraction strategies offer an alternative and stereospecific route to functionalized cyclobutanes. A notable example is the contraction of readily accessible pyrrolidines. This method, which can be mediated by iodonitrene chemistry, proceeds through a nitrogen extrusion process and the formation of a 1,4-biradical intermediate that collapses to the cyclobutane ring. acs.orgnih.govchemistryviews.orgntu.ac.uk The stereochemical information present in the starting pyrrolidine (B122466) is often transferred with high fidelity to the cyclobutane product. acs.orgnih.gov
Catalyst-controlled C–H functionalization has also emerged as a sophisticated strategy for the stereocontrolled synthesis of cyclobutanes. nih.govnih.govacs.org This approach allows for the direct introduction of functional groups at specific C-H bonds of a pre-existing cyclobutane precursor. By selecting the appropriate catalyst, it is possible to achieve high regioselectivity and stereoselectivity, providing access to chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov
The following table summarizes key features of these innovative approaches:
| Synthetic Approach | Key Features | Stereocontrol | Advantages |
| [2+2] Photocycloaddition | Light-induced reaction of two alkenes. | High, using chiral catalysts or auxiliaries. | Access to a wide range of substituted cyclobutanes. |
| Ring Contraction | Conversion of a larger ring (e.g., pyrrolidine) to a cyclobutane. | High, often with excellent stereochemical transfer. | Utilizes readily available starting materials. |
| C-H Functionalization | Direct introduction of functional groups at C-H bonds. | High, catalyst-controlled regio- and stereoselectivity. | Atom-economical and allows for late-stage functionalization. |
Synthetic Strategies for Incorporating the (2-Aminoethoxy) Moiety
Once the cyclobutane core is established, the next critical step is the introduction of the (2-aminoethoxy) side chain. This can be achieved through various strategic approaches, including direct amination or by building the moiety from a suitable precursor.
Regioselective Amination Methodologies for Cyclobutyl Ethers
Direct regioselective amination of a pre-formed cyclobutyl ether presents a convergent approach. While direct amination of unactivated C-H bonds on a cyclobutyl ether is challenging, functional group handles can be strategically placed to direct the introduction of the amino group. For instance, a cyclobutanol (B46151) can be converted to a corresponding tosylate or mesylate, which can then undergo nucleophilic substitution with an appropriate nitrogen nucleophile, such as sodium azide (B81097) followed by reduction, or directly with ammonia (B1221849) or a protected amine. The regioselectivity is dictated by the position of the leaving group on the cyclobutane ring.
Precursor Design and Directed Functional Group Interconversions for Aminoethoxy Attachment
A more versatile strategy involves the design of a cyclobutane precursor bearing a functional group that can be elaborated into the (2-aminoethoxy) moiety. A common and effective precursor is a cyclobutanol derivative. The synthesis can proceed via the following steps:
Etherification: The cyclobutanol is first reacted with a protected 2-haloethanol, such as 2-(boc-amino)ethyl bromide, in the presence of a base to form the corresponding ether.
Functional Group Interconversion: Alternatively, the cyclobutanol can be reacted with ethylene (B1197577) oxide to introduce a 2-hydroxyethoxy side chain. The terminal alcohol of this side chain can then be converted into an amine. This conversion can be achieved through a two-step process involving mesylation or tosylation of the alcohol followed by nucleophilic substitution with an amine source (e.g., sodium azide followed by reduction). The Mitsunobu reaction provides another avenue for the direct conversion of the terminal alcohol to a protected amine.
This precursor-based approach allows for greater control over the final structure and is amenable to the introduction of various protecting groups on the amino function, facilitating further synthetic manipulations.
Preparation of Diverse this compound Derivatives and Conjugates
The this compound scaffold serves as a valuable building block for the creation of a diverse array of molecules with potential applications in medicinal chemistry and beyond. This is achieved through further functionalization of the cyclobutane ring and by attaching various molecular entities through the amino group of the side chain.
Strategies for Varied Substitution Patterns on the Cyclobutane Ring System
The synthesis of substituted this compound derivatives can be achieved by employing substituted starting materials in the initial cyclobutane-forming reactions. For example, in a [2+2] cycloaddition, the use of substituted alkenes will directly lead to a functionalized cyclobutane core. Similarly, ring contraction methods starting from appropriately substituted pyrrolidines can yield cyclobutanes with diverse substitution patterns. acs.orgnih.gov
Post-synthetic modification of the cyclobutane ring is also a viable strategy. C-H functionalization techniques can be employed to introduce substituents at specific positions on a pre-formed this compound derivative, provided the existing functional groups are compatible with the reaction conditions. nih.govnih.gov
Development of Linker Chemistry for this compound Conjugation (e.g., PEGylation, Peptide Linkers)
The primary amine of the (2-aminoethoxy) group provides a convenient handle for conjugation to other molecules, such as polymers, peptides, or other bioactive agents. This is typically achieved through the formation of a stable amide bond.
PEGylation , the attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of small molecules. pharmtech.com The amino group of this compound can be readily reacted with an activated PEG derivative, such as an NHS-ester-functionalized PEG, to form a stable amide linkage. thermofisher.comprecisepeg.com The length and architecture of the PEG chain can be varied to fine-tune the properties of the resulting conjugate. pharmtech.com
Peptide linkers offer another versatile approach for conjugation. Short peptide sequences can be designed to be stable in circulation but cleavable by specific enzymes present in a target environment. nih.gov The carboxylic acid terminus of a peptide linker can be activated (e.g., as an NHS ester) and then reacted with the amino group of this compound to form a peptide bond. This strategy is particularly relevant in the design of targeted drug delivery systems. The primary amine of the payload can be directly attached to the peptide linker. mdpi.com
The following table outlines common conjugation strategies for the amino group of this compound:
| Linker Type | Reactive Group on Linker | Resulting Linkage | Key Features |
| PEG | N-Hydroxysuccinimide (NHS) ester | Amide | Improves solubility and circulation half-life. |
| Peptide | Activated Carboxylic Acid (e.g., NHS ester) | Amide | Can be designed for enzymatic cleavage; used in targeted delivery. |
Synthesis of Isotopically Labeled this compound Analogs for Mechanistic Studies
The study of drug candidates and bioactive molecules relies heavily on understanding their mechanism of action, metabolic fate, and interaction with biological targets. Isotopically labeled compounds are indispensable tools in these investigations. acs.org By replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can trace the molecule's journey through a biological system or a chemical reaction. acs.org For a novel structure like this compound, the synthesis of such labeled analogs is crucial for elucidating its biochemical profile. While specific synthetic routes for isotopically labeled this compound are not extensively documented in publicly available literature, established methodologies for labeling analogous structures can be adapted to this purpose.
The primary isotopes of interest in pharmaceutical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), and nitrogen-15 (B135050) (¹⁵N). chemistryviews.org The choice of isotope and its position within the molecule depends on the specific research question being addressed, whether it is for metabolic stability assessment, reaction mechanism studies, or as internal standards for quantitative analysis. luc.edu
Deuterium (²H) Labeling
Deuterium labeling is frequently employed to investigate kinetic isotope effects and to enhance the metabolic stability of a drug candidate by strengthening C-H bonds at sites of enzymatic oxidation. acs.org Several strategies can be envisioned for the deuteration of this compound.
One common method involves the reduction of a carbonyl precursor. For instance, a suitably protected 2-(aminoethoxy)cyclobutanone could be reduced with a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce a deuterium atom at the hydroxyl-bearing carbon of the resulting cyclobutanol intermediate. Subsequent conversion of this hydroxyl group to a non-labeled functional group would yield a specifically deuterated cyclobutane ring.
Alternatively, H-D exchange reactions offer a direct way to introduce deuterium. researchgate.net Catalytic systems, such as palladium on carbon (Pd/C) with deuterium oxide (D₂O) as the deuterium source, can facilitate the exchange of hydrogen atoms for deuterium at specific, often activated, positions on the molecule. researchgate.net For this compound, this could potentially be applied to the cyclobutane ring or the ethoxy bridge, depending on the reaction conditions.
Carbon (¹³C and ¹⁴C) Labeling
Carbon labeling is fundamental for tracking the carbon skeleton of a molecule in metabolic studies and for use in nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Unlike deuterium exchange, carbon labeling almost always requires a "synthetic approach" where the label is incorporated from a commercially available, isotopically enriched starting material. researchgate.net
For this compound, a ¹³C or ¹⁴C label could be introduced in either the cyclobutane ring or the aminoethoxy side chain.
Labeling the Ethoxy Moiety: A plausible route would involve the Williamson ether synthesis using a labeled 2-aminoethanol derivative. For example, starting with [1,2-¹³C₂]-ethanolamine, one could synthesize the corresponding labeled this compound. This would allow for the tracking of the entire side chain in metabolic studies.
Labeling the Cyclobutane Ring: This is a more complex undertaking that would necessitate starting with a labeled four-carbon precursor. Methods like the [2+2] cycloaddition of a labeled olefin could be employed to construct the cyclobutane ring with the isotope already in place. researchgate.net For example, the cycloaddition of [1,2-¹³C₂]-ethene with a suitable ketene derivative could form a cyclobutanone precursor with the label incorporated into the ring.
Nitrogen (¹⁵N) Labeling
To study the metabolic fate of the amino group or to aid in structural elucidation by NMR, a ¹⁵N label can be introduced. This is typically achieved by using a ¹⁵N-labeled source of nitrogen in the synthesis. For instance, if the amino group is introduced via a Gabriel synthesis, ¹⁵N-labeled potassium phthalimide (B116566) could be used. Alternatively, direct amination using ¹⁵N-labeled ammonia or other amine reagents would effectively incorporate the isotope. chemistryviews.org
The following table summarizes potential strategies for the synthesis of isotopically labeled this compound analogs.
| Isotope | Position of Label | Potential Labeled Precursor | Synthetic Strategy | Purpose of Labeling |
| ²H | Cyclobutane Ring (C1) | 2-(Aminoethoxy)cyclobutanone | Reduction with NaBD₄ | Mechanistic studies (KIE), Metabolic stability |
| ²H | Ethoxy Bridge (Cα, Cβ) | Deuterated 2-aminoethanol | Ether synthesis | Metabolic pathway elucidation |
| ¹³C | Ethoxy Bridge (Cα, Cβ) | [1,2-¹³C₂]-Ethanolamine | Williamson ether synthesis | NMR studies, Metabolite identification |
| ¹³C | Cyclobutane Ring | [¹³C₄]-Cyclobutanone derivative | Multi-step synthesis from labeled precursors | Tracking carbon skeleton in ADME studies |
| ¹⁴C | Ethoxy Bridge or Ring | ¹⁴C-labeled ethanolamine (B43304) or cyclobutane precursor | Radiosynthesis from ¹⁴C starting materials | Quantitative analysis (e.g., autoradiography, LC-MS/MS) |
| ¹⁵N | Amino Group | [¹⁵N]-Ammonia or [¹⁵N]-Phthalimide | Direct amination or Gabriel synthesis | NMR structural studies, Nitrogen metabolism tracking |
These proposed synthetic routes, based on established chemical principles, provide a framework for producing the necessary isotopically labeled analogs of this compound. The availability of these labeled compounds would be a critical step in advancing the mechanistic understanding and preclinical development of this chemical entity.
Reactivity and Chemical Transformations of 2 Aminoethoxy Cyclobutane Systems
Influence of Ring Strain on Reactivity and Chemical Transformations in Cyclobutane (B1203170) Moieties
The cyclobutane ring is characterized by significant ring strain, a consequence of its deviation from the ideal tetrahedral bond angle of 109.5° to approximately 90°. fiveable.melibretexts.org This inherent strain, a combination of angle strain and torsional strain, renders cyclobutane and its derivatives more reactive than their acyclic counterparts or larger cycloalkanes. fiveable.melibretexts.orgwikipedia.org The high ring strain serves as a thermodynamic driving force for reactions that lead to the opening of the four-membered ring, as this relieves the steric and electronic repulsion within the molecule. fiveable.me
The reactivity of cyclobutanes is not solely a function of ring strain but is also influenced by the nature and position of substituents on the ring. For instance, the presence of an electron-withdrawing group can facilitate nucleophilic attack, leading to ring cleavage. researchgate.net Conversely, the strategic placement of activating groups can enable a variety of synthetic transformations. The inherent strain energy in cyclobutanes is a key factor that accelerates the rates of reactions that involve ring alteration. wikipedia.org
The stability and reactivity of cyclobutane are also linked to its conformation. While a planar conformation would maximize angle strain, cyclobutane adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain arising from eclipsing hydrogen atoms. fiveable.me This conformational flexibility, though limited, plays a role in the stereochemical outcomes of reactions involving the cyclobutane core.
Table 1: Ring Strain in Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane (B1198618) | 3 | 27.5 |
| Cyclobutane | 4 | 26.3 |
| Cyclopentane (B165970) | 5 | 6.2 |
| Cyclohexane (B81311) | 6 | 0 |
This table illustrates the comparative ring strain of common cycloalkanes, highlighting the significant strain inherent in the cyclobutane structure.
Investigations into Ring-Opening and Ring-Contraction Reactions of Cyclobutane Structures
The high ring strain in cyclobutanes makes them susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. researchgate.net These reactions provide a synthetic pathway to linear or larger cyclic structures that are otherwise difficult to access. The regioselectivity and stereoselectivity of ring-opening reactions are often controlled by the substituents on the cyclobutane ring. For example, the presence of donor and acceptor groups on the cyclobutane can facilitate predictable ring-opening patterns.
Ring-contraction reactions, though less common than ring-opening, offer a route to highly strained cyclopropane derivatives. These transformations often proceed through rearrangement mechanisms, such as the Favorskii rearrangement of α-halocyclobutanones or the Wolff rearrangement of α-diazocyclobutanones. wikipedia.orgrsc.org These reactions are valuable in organic synthesis for the construction of complex molecular architectures. rsc.org
Palladium-catalyzed reactions have been shown to induce a variety of transformations in cyclobutanol (B46151) derivatives, including ring-opening, ring-expansion, and ring-contraction, depending on the substitution pattern of the cyclobutane ring. scispace.com These catalytic systems offer a versatile toolkit for manipulating the cyclobutane core.
Selective Functionalization and Derivatization of the Cyclobutane Ring in (2-Aminoethoxy)cyclobutane
Recent advances in synthetic methodology have enabled the selective functionalization of the cyclobutane ring, moving beyond reactions that simply cleave the strained system. These strategies allow for the introduction of new functional groups while preserving the four-membered ring, thus expanding the chemical space accessible from cyclobutane precursors.
C-H functionalization has emerged as a powerful tool for the direct modification of the cyclobutane skeleton. nih.gov This approach avoids the need for pre-functionalized substrates and allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. The application of C-H functionalization to cyclobutane systems has been explored for the synthesis of complex natural products. acs.orgbaranlab.org
Directing groups are often employed to control the regioselectivity and stereoselectivity of C-H functionalization reactions on cyclobutanes. acs.organr.fr These groups, which can be part of the substrate or added as a ligand to the metal catalyst, position the reactive center at a specific C-H bond. For example, a carbonyl group can act as a latent directing group for the functionalization of adjacent C-H bonds. acs.org Rhodium-catalyzed C-H insertion reactions have been shown to be particularly effective for the functionalization of cyclobutanes. nih.gov
Achieving stereochemical control in reactions involving cyclobutanes is a significant challenge due to the ring's conformational flexibility and the subtle energetic differences between diastereomeric transition states. However, several strategies have been developed to address this challenge.
Catalyst control is a key strategy for achieving high levels of stereoselectivity in cyclobutane transformations. nih.gov Chiral catalysts can create a chiral environment around the substrate, favoring the formation of one stereoisomer over the other. For example, chiral Lewis acids have been used in conjunction with photoredox catalysis to achieve enantioselective [2+2] cycloadditions to form cyclobutanes. chinesechemsoc.org
Substrate control, where the existing stereochemistry of the cyclobutane substrate dictates the stereochemical outcome of a reaction, is another important approach. acs.org For instance, the relative stereochemistry of substituents on a cyclobutane ring can influence the facial selectivity of subsequent reactions. The synthesis of chiral cyclobutane derivatives has been achieved through cascade reactions involving iridium-catalyzed asymmetric allyl etherification followed by a [2+2] photocycloaddition. chinesechemsoc.org
Reactivity Profiles of the Aminoethoxy Side Chain
The aminoethoxy side chain of this compound possesses a primary amine, a highly versatile functional group that can participate in a wide range of chemical transformations.
The primary amine of the aminoethoxy group is a nucleophile and can react with a variety of electrophiles. This reactivity is central to its use in bioconjugation, where the amine can be used to attach the cyclobutane moiety to biomolecules such as proteins and peptides. mdpi.com Common reactions include acylation with activated esters (e.g., N-hydroxysuccinimide esters), reductive amination with aldehydes and ketones, and reaction with isocyanates and isothiocyanates to form ureas and thioureas, respectively. topfinechem.comchemicalbook.com
The reactivity of the amine is influenced by the pH of the reaction medium. At physiological pH, a significant portion of the primary amine will be protonated and thus non-nucleophilic. mdpi.com Therefore, bioconjugation reactions are often carried out at slightly basic pH to ensure a sufficient concentration of the reactive free amine. The amino group can also be derivatized to introduce other functionalities, further expanding the synthetic utility of the this compound scaffold.
Stability and Chemical Transformations of the Ether Linkage
General Stability
The ether bond in this compound is inherently stable under neutral, basic, and mild acidic conditions. This stability is attributed to the fact that the alkoxide ion (RO⁻), which would be the leaving group in a nucleophilic substitution reaction, is a very strong base and therefore a poor leaving group. masterorganicchemistry.com Consequently, the C-O bond is resistant to cleavage by most nucleophiles and bases.
A critical aspect influencing the ether's stability in this particular molecule is the presence of the amino group. Amines are significantly more basic than ethers. quora.compressbooks.pub The lone pair of electrons on the nitrogen atom is more available for donation to a proton than the lone pairs on the ether oxygen, whose electrons are held more tightly by the more electronegative oxygen atom. quora.com As a result, in the presence of acid, the amino group will be preferentially protonated to form an ammonium (B1175870) salt. This initial protonation further stabilizes the ether linkage by introducing a positive charge on the molecule, which electrostatically repels further protonation at the nearby, less basic ether oxygen.
Chemical Transformations: Acid-Catalyzed Cleavage
Despite its general inertness, the most significant chemical transformation of the ether linkage is its cleavage under harsh acidic conditions. libretexts.orglibretexts.org This reaction typically requires heating with strong, concentrated hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.compressbooks.pub Weaker acids like hydrochloric acid (HCl) are generally not effective. pressbooks.pub
The cleavage of the unsymmetrical ether in this compound proceeds via a nucleophilic substitution mechanism. The first and necessary step is the protonation of the ether oxygen to form an oxonium ion, which transforms the poor alkoxide leaving group into a good alcohol leaving group. masterorganicchemistry.commasterorganicchemistry.com Although the amino group is protonated first, a small equilibrium concentration of the ether-protonated species can be achieved under forcing conditions (e.g., excess acid and heat), allowing the cleavage reaction to proceed.
The subsequent step depends on the nature of the alkyl groups attached to the oxygen. In this compound, the oxygen is bonded to a primary ethyl group and a secondary cyclobutyl group. In such cases, the reaction follows an Sₙ2 pathway . libretexts.orgpressbooks.pub According to the principles of the Sₙ2 mechanism, the nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon atom. pressbooks.pubechemi.com In this molecule, the primary carbon of the ethoxy group is less hindered than the secondary carbon of the cyclobutane ring.
Therefore, the halide nucleophile selectively attacks the ethyl group, leading to the cleavage of the oxygen-ethyl bond. The reaction yields cyclobutanol and the corresponding 2-haloethanamine (as its ammonium salt under the reaction conditions).
This compound + 2HBr (conc.) → Cyclobutanol + 2-Bromoethanaminium bromide
Table 1: Summary of Acid-Catalyzed Ether Cleavage of this compound
| Reactant | Reagent(s) | Conditions | Mechanism | Expected Products |
| This compound | Concentrated Hydrobromic Acid (HBr) | Heat | Sₙ2 | Cyclobutanol, 2-Bromoethanamine |
| This compound | Concentrated Hydroiodic Acid (HI) | Heat | Sₙ2 | Cyclobutanol, 2-Iodoethanamine |
Applications of 2 Aminoethoxy Cyclobutane Scaffolds in Medicinal Chemistry and Drug Discovery
Role of Cyclobutane (B1203170) Rings in Modulating Pharmacological Profiles of Drug Candidates
The incorporation of a cyclobutane ring into a molecule can significantly influence its pharmacological properties. nih.govru.nlnih.gov This is attributed to the ring's unique structural and electronic characteristics, including its puckered conformation, increased s-character in C-H bonds, and relative chemical inertness compared to more strained rings like cyclopropane (B1198618). Current time information in Bangalore, IN.nih.gov
A key strategy in lead optimization is to rigidify a flexible molecule to lock it into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target. Current time information in Bangalore, IN.nih.govnih.gov The cyclobutane ring is an effective tool for this purpose. For instance, a flexible ethyl or propyl chain in a drug candidate can be replaced by a 1,3-disubstituted cyclobutane to limit the number of accessible conformations. Current time information in Bangalore, IN.researchgate.net This conformational restriction can lead to enhanced binding affinity and cellular permeability. nih.govresearchgate.net
The (2-Aminoethoxy)cyclobutane scaffold provides a rigid framework that orients the amino and ethoxy substituents in defined spatial arrangements. This pre-organization can be crucial for precise interactions with a biological target.
Furthermore, the cyclobutane moiety is a versatile bioisostere, serving as a replacement for other chemical groups to improve a molecule's properties. Current time information in Bangalore, IN.ethernet.edu.et It has been successfully used as a bioisostere for:
gem-Dimethyl Groups: The cyclobutane ring can mimic the steric bulk of a gem-dimethyl group, which is often used to fill hydrophobic pockets in protein active sites. nih.govnih.gov
Aromatic Rings: Replacing a flat aromatic ring with a three-dimensional cyclobutane can increase the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with improved solubility and clinical success. nih.govnih.gov
Other Small Rings: In some contexts, cyclobutanes can be interchanged with other small rings like oxetanes to fine-tune physicochemical properties. researchgate.net
The table below summarizes common bioisosteric replacements involving the cyclobutane ring.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Flexible Alkyl Chain | Cyclobutane Ring | Conformational restriction, reduced entropic penalty upon binding. Current time information in Bangalore, IN.nih.gov |
| gem-Dimethyl Group | 1,1-Disubstituted Cyclobutane | Mimics steric bulk, fills hydrophobic pockets. nih.govnih.gov |
| Phenyl Ring | Cyclobutane Ring | Increases three-dimensionality (Fsp³), can improve solubility. nih.govnih.gov |
| Alkene | Cyclobutane Ring | Prevents cis/trans isomerization, improves stability. nih.gov |
The metabolic stability of a drug candidate is a critical determinant of its in vivo efficacy and dosing regimen. The cyclobutane ring is generally resistant to metabolic degradation. nih.govnih.gov Its relative chemical inertness makes it less susceptible to oxidative metabolism compared to more flexible alkyl chains or electron-rich aromatic systems. nih.govresearchgate.net
The introduction of a cyclobutane scaffold can block metabolically labile sites within a molecule. Current time information in Bangalore, IN. For instance, replacing a vulnerable position with a cyclobutane ring can prevent enzymatic attack, thereby increasing the compound's half-life. Several studies have demonstrated that cyclobutane-containing molecules exhibit excellent stability in human plasma and liver microsome assays. Current time information in Bangalore, IN.mdpi.com
The pharmacokinetic profile of a drug is also influenced by its physicochemical properties, such as lipophilicity and solubility. The replacement of a lipophilic aromatic ring with a saturated cyclobutane ring can lead to a decrease in lipophilicity and an increase in aqueous solubility, which are often desirable for improving oral bioavailability and reducing off-target effects. nih.gov
There is a growing consensus in medicinal chemistry that moving away from "flat" two-dimensional molecules towards more three-dimensional structures can lead to compounds with greater selectivity and novelty. nih.govnih.gov The cyclobutane ring, with its distinct puckered or folded conformation, is an excellent scaffold for building molecular three-dimensionality. Current time information in Bangalore, IN.ethernet.edu.etnih.gov
This inherent 3D structure allows for the presentation of substituents in precise vectors, which can facilitate optimal interactions with the often complex and spatially demanding binding sites of proteins. nih.govresearchgate.net Unlike planar aromatic rings, which offer limited exit vectors for substituents, the cyclobutane core of the this compound scaffold allows for the projection of the amino and ethoxy groups into different regions of space, potentially enabling interactions that would not be possible with a flatter scaffold. This can lead to stronger and more specific binding to the target receptor. Current time information in Bangalore, IN.nih.gov
This compound as a Key Building Block in Fragment-Based Drug Discovery (FBDD) Initiatives
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. nih.gov This method relies on screening libraries of small, low-molecular-weight fragments to identify those that bind weakly but efficiently to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. nih.govresearchgate.net
There is a significant need for novel, three-dimensional fragments to populate FBDD screening libraries, as historically these libraries have been dominated by flat, aromatic compounds. nih.gov The cyclobutane moiety has been identified as an underrepresented but highly attractive 3D scaffold for FBDD. nih.govresearchgate.net
The this compound scaffold is an ideal candidate for inclusion in FBDD libraries for several reasons:
Three-Dimensionality: As discussed, the cyclobutane ring provides a rigid, 3D core.
Functional Groups for Elaboration: The primary amine and the ether linkage provide clear, synthetically tractable vectors for fragment growth and linking. The amino group can be readily converted into a wide range of amides, sulfonamides, and other functional groups. nih.govluc.edu
Favorable Physicochemical Properties: The scaffold possesses a good balance of polarity and lipophilicity, and its molecular weight falls within the typical range for fragments.
The design and synthesis of focused libraries of cyclobutane fragments, including those with amino functionalities, have been reported as a strategy to access novel chemical space and identify new starting points for drug discovery programs. nih.govresearchgate.net
Design and Development of Drug Candidates Incorporating this compound Scaffolds
The unique properties of the cyclobutane ring make it an attractive component in the design of new drug candidates. While specific drugs containing the precise this compound scaffold are not yet prevalent in the market, the general strategy of incorporating substituted cyclobutanes is gaining traction. nih.govru.nl
A "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. ethernet.edu.et These scaffolds are recurring motifs in many known drugs and bioactive compounds. The this compound motif possesses features that make it a promising candidate for the development of new privileged structures.
The combination of a rigid, 3D cyclobutane core with versatile amino and ether functional groups allows for the creation of diverse compound libraries with well-defined spatial orientations. This is a key characteristic of many privileged scaffolds. The amino group, in particular, is a common feature in many drug classes, often participating in key hydrogen bonding interactions or salt bridges with the target protein.
The development of synthetic methodologies to create libraries based on the this compound core would enable its exploration against a wide range of biological targets. By decorating the scaffold with different substituents, it could be tailored to interact with various target families, potentially leading to the discovery of novel chemotypes with broad therapeutic applications. The synthesis of libraries of 1,3-disubstituted cyclobutanes has already been explored as a means for fragment growth in drug development programs. researchgate.net
Comprehensive Structure-Activity Relationship (SAR) Studies on this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound's biological activity by making systematic modifications to its chemical structure. For cyclobutane-based scaffolds, SAR studies have been crucial in identifying potent and selective drug candidates. walisongo.ac.id The rigid, puckered nature of the cyclobutane ring provides a fixed orientation for appended pharmacophore groups, making it an excellent core for probing interactions with biological targets. nih.gov
Researchers have developed an integrin antagonist chemotype that incorporates a functionalized cyclobutane ring as the central scaffold in a mimetic of the Arginine-Glycine-Aspartic acid (RGD) sequence, which is key for integrin binding. rsc.org In these studies, SAR exploration has focused on modifying the sidechains that mimic the arginine and aspartic acid residues to enhance potency and selectivity.
Key findings from SAR studies on cyclobutane-based integrin antagonists include:
Arginine Mimetic Sidechains: The synthesis of analogs with tetrahydronaphthyridine and aminopyridine sidechains to mimic the arginine residue has been a key area of investigation. rsc.org
Aspartic Acid Mimetic Sidechains: The length and nature of the sidechain mimicking aspartic acid were varied using masked carboxylic acids to optimize binding affinity and pharmacokinetic properties. rsc.org
Cyclobutane Core: The cyclobutane ring itself has been identified as a metabolically stable core structure. rsc.org In other inhibitor classes, such as those for the enzyme G9a, the spirocyclic cyclobutane ring was found to be essential for potency; replacing it with cyclopentane (B165970) or cyclohexane (B81311) led to a significant drop in activity. nih.govru.nl
These systematic modifications have led to the identification of lead compounds with significant in vitro activity (IC50 < 1 μM) and metabolic stability (t1/2 > 80 minutes), demonstrating the value of the cyclobutane scaffold. rsc.org
Table 1: SAR Findings for Cyclobutane-Based Analogs
| Structural Modification | Target Class | Key Finding |
| Varied Arginine Mimetic Sidechains (e.g., tetrahydronaphthyridine, aminopyridine) | Integrin αvβ3 | Modification of this sidechain is critical for antagonist potency. rsc.org |
| Varied Aspartic Acid Mimetic Sidechain Length | Integrin αvβ3 | Affects binding affinity and stability, leading to optimized lead compounds. rsc.org |
| Replacement of Spirocyclic Cyclobutane with Cyclopentane/Cyclohexane | G9a Enzyme | Resulted in a potency drop of at least one order ofmagnitude, showing the cyclobutane was crucial. nih.govru.nl |
Application in Research Towards Integrin Antagonists and Related Targets
Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing a critical role in physiological processes like tissue development and wound healing. nih.govharvard.edu Their dysregulation is implicated in diseases such as cancer, making them important therapeutic targets. nih.govharvard.edu Specifically, the Arg-Gly-Asp (RGD)-binding family of integrins, including αvβ3 and αIIbβ3, are key to cancer proliferation and metastatic spread. nih.govnih.gov
The this compound scaffold and its derivatives have been instrumental in developing a new class of integrin antagonists. rsc.org These molecules are designed as RGD mimetics, where the cyclobutane core serves as a rigid scaffold to position the functional groups that mimic the RGD binding motif. rsc.org
A significant breakthrough in this area is the development of cyclobutane-based antagonists that target both αvβ3 and αIIbβ3 integrins. nih.gov While most previously developed antagonists are highly selective for one or the other, compelling evidence suggests that dual antagonism could have superior anticancer effects. nih.govnih.gov This is because it allows for the targeting of multiple mechanisms involved in tumor survival and dissemination. nih.gov Research has demonstrated that these new dual-action antagonists combine high activity against αvβ3 with a moderate affinity for αIIbβ3, offering a novel strategy for targeting integrins in cancer therapy. nih.govnih.gov These efforts have resulted in the identification of effective αvβ3 antagonists in cell-based adhesion and invasion assays, providing a strong basis for progression toward clinical evaluation. rsc.org
Table 2: Cyclobutane Scaffolds in Integrin Antagonist Research
| Compound Scaffold Type | Target Integrin(s) | Therapeutic Rationale |
| Functionalized Cyclobutane RGD Mimetic | αvβ3 | Block cancer cell proliferation and dissemination. rsc.org |
| Cyclobutane-based Ligand-Mimetic | Dual αvβ3 / αIIbβ3 | Achieve superior anticancer effects by antagonizing multiple tumor survival mechanisms. nih.govnih.gov |
| Small Molecule RGD-Mimicking Antagonists | αIIbβ3 | Inhibit thrombosis by preventing platelet aggregation. mssm.edu |
Exploration in other Therapeutic Areas, Including Enzyme Inhibition and Receptor Modulation
Beyond integrin antagonism, the unique structural properties of the cyclobutane core have prompted its exploration in other therapeutic areas, notably in the development of enzyme inhibitors and receptor modulators. nih.gov
Enzyme Inhibition The cyclobutane motif has been successfully incorporated into potent enzyme inhibitors. A notable example is in the development of inhibitors for G9a, a histone methyltransferase (HMT) implicated in various cancers. ru.nl During a screening campaign, a compound containing a spirocyclic cyclobutane ring was identified with submicromolar potency. nih.govru.nl Subsequent SAR studies revealed that the cyclobutane ring was critical for its high potency. nih.gov This discovery highlights the potential of cyclobutane scaffolds to fit into specific enzyme active sites and provide potent, selective inhibition. nih.govru.nl
Receptor Modulation The cyclobutane scaffold is also being used to develop modulators of nuclear receptors and other receptor types. evitachem.comgoogle.com For instance, tetra-substituted cyclobutane inhibitors of the Androgen Receptor (AR) have been designed for the treatment of hormone-refractory cancers. google.com These compounds interfere with or inhibit the binding of androgens to the receptor, providing a mechanism to treat cancers that have become resistant to other therapies. google.com The defined three-dimensional structure of the cyclobutane core allows for the precise spatial arrangement of bulky aryl groups required for effective receptor antagonism.
Biological Activity Investigations of 2 Aminoethoxy Cyclobutane Derivatives
Antimicrobial Activity Studies of (2-Aminoethoxy)cyclobutane Derivatives
Derivatives incorporating the cyclobutane (B1203170) ring have been synthesized and evaluated for their ability to combat microbial infections, demonstrating activity against both bacteria and fungi. nih.gov
The search for new antibacterial agents is driven by the global challenge of antibiotic resistance. google.com In this context, cyclobutane derivatives have emerged as a class of compounds with noteworthy potential. A series of Schiff bases that combine a cyclobutane ring with 2,4-disubstituted thiazole (B1198619) and hydrazone moieties has been synthesized and screened for antibacterial activity against several bacterial strains. nih.gov
The antibacterial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. In one study, certain thiazolylhydrazone derivatives containing a 3-substituted cyclobutane ring were tested against Bacillus subtilis. The results indicated that some of these compounds exhibited significant antibacterial action, with MIC values demonstrating their potency. nih.gov For instance, one of the most effective compounds in this series showed an MIC of 16 µg/ml against B. subtilis. nih.gov The activity of such derivatives is often attributed to the synergistic effect of the different pharmacophores present in the molecule, including the cyclobutane ring. nih.govnih.gov
The antifungal properties of cyclobutane derivatives have also been a subject of investigation. Fungal infections, particularly those caused by opportunistic pathogens like Candida species, pose a significant health threat, necessitating the development of novel antifungal agents. nih.govnih.gov
Research into thiazolylhydrazone derivatives featuring a cyclobutane ring has shown promising results against fungal pathogens. nih.gov A study evaluating these compounds against Candida tropicalis reported a Minimum Inhibitory Concentration (MIC) value of 16 µg/ml for one of the more active derivatives. nih.gov This indicates a potent antifungal effect. The mechanism of action for the antifungal activity of various heterocyclic compounds can involve the disruption of the fungal cell membrane or the inhibition of essential enzymes. nih.govazpharmjournal.com The unique structural features of the cyclobutane ring likely contribute to the specific interactions with fungal cellular targets. nih.gov
Antitumor and Anticancer Activity Evaluations of this compound Derivatives
The development of novel anticancer therapeutics is a central focus of medicinal chemistry, and cyclobutane derivatives have shown considerable promise in this area. openmedicinalchemistryjournal.commdpi.com Various analogs have been synthesized and tested, revealing significant cytotoxic effects against a range of human cancer cell lines. nih.gov
The antiproliferative effects of many anticancer agents are rooted in their ability to interact with and damage cellular DNA, thereby inhibiting cell division and inducing apoptosis (programmed cell death). mdpi.comresearchgate.net The cyclobutane moiety is of particular interest in this regard. One of the most well-known examples of DNA damage involving this structure is the formation of cyclobutane pyrimidine (B1678525) dimers (CPDs) upon exposure to UV radiation. openmedicinalchemistryjournal.com This process involves a [2+2] cycloaddition reaction between adjacent pyrimidine bases on a DNA strand, creating a cyclobutane ring that links them. openmedicinalchemistryjournal.com This lesion distorts the DNA helix and can block replication and transcription.
While UV-induced dimerization is a damage mechanism, the principle of forming cyclobutane structures that crosslink DNA can be exploited for therapeutic purposes. The inherent strain of the cyclobutane ring can influence its reactivity, making it a candidate for inclusion in molecules designed to alkylate or crosslink DNA. For example, platinum-based chemotherapy drugs are known to form crosslinks with DNA. researchgate.net The design of novel agents could involve tethering a reactive cyclobutane-containing group to a DNA-binding scaffold to enhance targeted DNA damage in cancer cells. The antiproliferative mechanisms of cyclobutane derivatives can also include the inhibition of key enzymes involved in tumor growth, such as cyclooxygenase-2 (COX-2) or phosphodiesterases (PDEs). nih.govnih.gov
The antitumor potential of cyclobutane derivatives has been substantiated through various preclinical evaluations. In vitro studies using cancer cell lines are crucial for initial screening and determining the potency of new compounds. nih.gov For instance, certain cyclobutanone (B123998) derivatives have been tested against human solid tumor cell lines, including colon (HT-29) and lung (H460M) carcinomas, showing significant, dose-dependent inhibition of cell growth. Similarly, a series of podophyllotoxin (B1678966) derivatives, where the core structure was modified with nitrogen-containing heterocycles, exhibited potent cytotoxic activity against a panel of human tumor cell lines, with some compounds showing IC₅₀ values in the nanomolar range. frontiersin.org
The table below presents the in vitro cytotoxic activity (IC₅₀ in µM) of selected podophyllotoxin derivatives against various human cancer cell lines.
Following promising in vitro results, compounds may advance to in vivo studies using animal models, such as tumor xenografts in mice, to assess their efficacy and tolerability in a living system. nih.govsci-hub.se For example, cyclobutyl guanine (B1146940) and adenine (B156593) nucleoside analogs have demonstrated efficacy in a mouse model of cytomegalovirus infection, which, while an antiviral study, underscores the potential for in vivo activity of such derivatives. nih.gov The successful translation from in vitro potency to in vivo antitumor activity is a critical step in the development of new cancer therapies. researchgate.netnih.gov
Research into Antiviral Properties of this compound Analogs
Cyclobutane-containing nucleoside analogs have been a particularly fruitful area of research for the development of antiviral agents. nih.govnih.gov These compounds often function as antimetabolites, mimicking natural nucleosides and thereby interfering with viral replication processes.
Key examples include Cyclobut-A and Cyclobut-G, which are carbocyclic analogs of oxetanocin. nih.gov These compounds have demonstrated significant activity against the human immunodeficiency virus (HIV), the retrovirus that causes AIDS. Studies have shown that both Cyclobut-A and Cyclobut-G can protect T-cells from HIV-1 infection and suppress the synthesis of proviral DNA. nih.gov They were also found to be effective against HIV-2 and could inhibit the replication of HIV-1 in monocytes and macrophages at very low concentrations (as low as 0.5 µM). nih.gov
Furthermore, other cyclobutyl nucleoside analogs have shown potent activity against a range of herpesviruses. nih.gov Specifically, enantiomers that mimic the absolute configuration of natural nucleosides were found to be highly active, while their mirror images were not. nih.gov The mechanism for these compounds often involves selective inhibition of viral DNA polymerase. For example, the triphosphate form of an active cyclobutyl guanine analog (7-TP) was found to selectively inhibit HSV-1 DNA polymerase over human DNA polymerase. nih.gov In silico studies have also suggested that certain cyclobutanone analogs may act as antiviral agents against coronaviruses by inhibiting key viral enzymes like the Nsp13 helicase.
Studies on Antiprotozoal and Antimalarial Activities of Cyclobutane-Containing Compounds
The emergence of drug-resistant strains of protozoan parasites, including those that cause malaria, necessitates the discovery of novel therapeutic agents. Compounds featuring a cyclobutane ring have been investigated for their potential in this area.
Research has shown that certain cyclobutane-containing compounds exhibit promising antiprotozoal and antimalarial activities. For instance, some 1,2-dioxetanes, which contain a four-membered ring, have demonstrated strong activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com Similarly, photodimers of certain styryl-pyranones, which result in the formation of cyclobutane rings, have shown moderate activity against P. falciparum. nih.gov Specifically, aniba-dimer-type asymmetric dimers displayed moderate activity against P. falciparum with good selectivity. nih.gov
One study investigated a series of natural and unnatural 4-methoxy-6-styryl-pyran-2-ones and their photodimers, which contain cyclobutane structures. Several of these compounds, including both head-to-head and head-to-tail cyclobutane dimers, exhibited antimalarial activity with IC₅₀ values in the low micromolar range against P. falciparum. nih.gov Another compound, aphadilactone E, a diterpenoid dimer containing a cyclobutane ring, showed notable antimalarial activity. sciengine.com
Furthermore, studies on ranunculin (B1213226) from Ranunculus multifidus and its conversion to anemonin, a cyclodimer, have revealed antimalarial effects. nih.gov Anemonin demonstrated significant chemosuppression in mice infected with Plasmodium berghei. nih.gov The proposed mechanism for its antiprotozoal activity involves the alkylation of thiol groups in essential parasite molecules. nih.gov
While direct studies on the antiprotozoal and antimalarial activities of this compound itself are not extensively documented in the provided results, the demonstrated efficacy of other cyclobutane-containing compounds suggests that this structural motif holds promise for the development of new antiparasitic drugs. mdpi.comnih.govsciengine.comnih.gov
Enzyme Modulation and Receptor Binding Investigations
The unique conformational constraints imposed by the cyclobutane ring make its derivatives attractive candidates for interacting with the specific binding sites of enzymes and receptors.
Enzyme Modulation:
Cyclobutane derivatives have been identified as potent inhibitors of various enzymes. For example, certain cyclobutane-based compounds have been designed and synthesized as allosteric inhibitors of acetyl-CoA carboxylase (ACC), an important enzyme in lipid metabolism. acs.org One such inhibitor, compound B1, showed potent ACC inhibitory activity. acs.org Additionally, cyclobutane carboxamides have been identified as inhibitors of scytalone (B1230633) dehydratase, a fungal enzyme, with some derivatives showing systemic fungicidal activity. researchgate.net The Janus kinase (JAK) family of enzymes, which are crucial in inflammation and immunity, have also been targeted by azetidine (B1206935) and cyclobutane derivatives, demonstrating their potential as JAK inhibitors. google.com
Receptor Binding:
A number of cyclobutane derivatives have been shown to exhibit high affinity for various receptors. A series of novel cyclobutane derivatives have been described as potent and selective antagonists of the neurokinin-1 (NK1) receptor, with some compounds displaying high in vitro binding affinity. nih.govresearchgate.net Another class of cyclobutane derivatives has been identified as novel nonpeptidic small molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor. nih.govacs.org
Furthermore, research into rigid analogues of gamma-aminobutyric acid (GABA) has included the synthesis of (+/-)-trans-2-(aminomethyl)cyclobutanecarboxylic acid, which was evaluated for its GABA receptor binding activity. nih.gov The irreversible protein-modifying reagent N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) has been utilized to study the binding site characteristics of the GABA-A receptor complex. nih.gov
While specific data on the enzyme modulation and receptor binding of this compound is limited in the provided information, the broader research on cyclobutane derivatives highlights the potential of this chemical scaffold to interact with a wide range of biological targets. acs.orgresearchgate.netgoogle.comnih.govresearchgate.netnih.govacs.orgnih.govnih.gov
Assessment of Immunomodulatory Effects
The immune system is a complex network of cells and signaling molecules that can be modulated by various chemical compounds. Cyclobutane-containing molecules have been investigated for their potential to influence immune responses.
Some cyclobutane derivatives have been shown to possess immunosuppressive properties. For instance, scopariusicides A and B, two unsymmetrical cyclobutane derivatives isolated from Isodon scoparius, have demonstrated immunosuppressive activity by inhibiting T-cell proliferation. acs.org Further research on a meroditerpenoid derivative with a cyclobutane scaffold, sis-25, revealed that it inhibits activated T-cell proliferation. researchgate.net
Conversely, other studies suggest that cyclobutane-containing compounds can have immunostimulatory effects. For example, the formation of cyclobutane pyrimidine dimers in DNA as a result of UV radiation can suppress immune function. researchgate.net However, certain treatments, such as with green tea polyphenols, can prevent the formation of these dimers and the associated immune suppression. nih.gov
Additionally, research into Cbl-b inhibitors has explored the use of cyano cyclobutyl compounds. These inhibitors have been assessed for their immunomodulatory effects, including their ability to increase T-cell proliferation and activate B-cells. google.com
While the direct immunomodulatory effects of this compound are not detailed, the diverse activities of other cyclobutane derivatives suggest that this class of compounds can interact with the immune system in multiple ways, either by suppressing or enhancing immune responses. acs.orgresearchgate.netresearchgate.netnih.govgoogle.com
Biological Activities of Related (2-Aminoethoxy)ethoxy Acetic Acid Derivatives in Biomedical Research
One key area of research involves the use of these derivatives in the synthesis of labeled peptides. For instance, they can be incorporated as spacers to decrease the hydrophobicity of labeled peptides and facilitate their interaction with receptors. google.com The hydrochloride salt of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid is noted for its relevance in medicinal chemistry, with its structure allowing for modifications to enhance efficacy and selectivity towards specific biological pathways, including those in neurological disorders. chemblink.com
Furthermore, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid has been identified as a molecule that can bind to integrin receptors and has been utilized as a fluorescent probe. biosynth.com It has also been shown to inhibit the activity of certain serine proteases. biosynth.com The compound's similarity to natural amino acids allows it to be used as a biochemical probe to study protein interactions and enzyme activities. chemblink.com
In the context of antimalarial research, N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine derivatives have been synthesized and screened for their in vitro antimalarial activity. niscpr.res.in
The table below summarizes some of the key biological activities and applications of (2-Aminoethoxy)ethoxy acetic acid derivatives.
| Derivative/Application | Biological Activity/Application | Reference |
| Labeled Peptides | Used as a spacer to decrease hydrophobicity and improve receptor accessibility. | google.com |
| 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | Drug design for neurological disorders, biochemical probe for protein interactions. | chemblink.com |
| 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | Binds to integrin receptors, fluorescent probe, inhibits serine proteases. | biosynth.com |
| N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine derivatives | In vitro antimalarial activity. | niscpr.res.in |
Future Research Directions and Translational Potential
Development of Advanced and Sustainable Synthetic Routes for Complex (2-Aminoethoxy)cyclobutane Architectures
The synthesis of complex molecules based on the this compound scaffold presents a key area for future development. While foundational synthetic methods exist, there is a pressing need for more advanced, efficient, and sustainable routes to access a wider diversity of molecular architectures.
Current research into the synthesis of functionalized cyclobutanes highlights several promising strategies. Photochemical [2+2] cycloadditions, for instance, offer a powerful tool for constructing the cyclobutane (B1203170) core. nih.govsocietechimiquedefrance.fr These light-induced reactions can be highly selective and provide access to complex structures that are challenging to obtain through traditional thermal methods. societechimiquedefrance.fr Furthermore, the development of green chemistry-inspired protocols, such as using visible light photocatalysis and environmentally benign solvents, is crucial for making the synthesis of these compounds more sustainable and scalable. rsc.org
Another promising avenue is the use of chemoenzymatic synthesis. This approach combines the selectivity of enzymes with the versatility of chemical synthesis to produce optically active cyclobutane derivatives with high precision. utdallas.eduresearchgate.netnih.gov For example, enzymes can be used to create chiral building blocks that can then be elaborated into complex this compound analogues. nih.gov
Future research should focus on expanding the repertoire of catalytic methods, including the use of earth-abundant metal catalysts, to construct the this compound core and its derivatives. researchgate.net The development of one-pot and flow-chemistry processes will also be instrumental in streamlining the synthesis and enabling the production of these compounds on a larger scale.
Table 1: Comparison of Synthetic Strategies for Functionalized Cyclobutanes
| Synthetic Strategy | Advantages | Disadvantages | Representative Examples of Related Compounds |
| Photochemical [2+2] Cycloaddition | High stereoselectivity, access to complex scaffolds. nih.govsocietechimiquedefrance.fr | Can require specialized equipment, potential for side reactions. | Functionalized cyclobutenes, cyclobutane β-amino acids. nih.govsocietechimiquedefrance.fr |
| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions. utdallas.edunih.gov | Limited substrate scope for some enzymes. | Optically active α-cyclopropyl-pyruvates, l-2-(2-carboxycyclobutyl)glycine stereoisomers. utdallas.edunih.gov |
| Catalytic Cross-Coupling | Modular and general for creating chiral cyclobutanes. mdpi.com | May require expensive catalysts and ligands. | Arylated cyclobutanes. mdpi.com |
| Strain-Release Driven Synthesis | Divergent strategy to build complex cyclobutanes from strained precursors. nih.gov | Precursors can be challenging to synthesize. | Polysubstituted cyclobutanes containing non-natural amino acid scaffolds. nih.gov |
Exploration of this compound as a Versatile Scaffold in Emerging Therapeutic Areas
The unique structural characteristics of the this compound scaffold make it a highly attractive platform for the discovery of new drugs. The cyclobutane ring can act as a rigid, three-dimensional element to orient functional groups in specific spatial arrangements, which is crucial for binding to biological targets. ru.nl
One of the most promising areas is in the development of treatments for central nervous system (CNS) disorders . The metabolic stability imparted by the cyclobutane ring is a significant advantage for drugs targeting the brain. ru.nl Analogues of this compound could be designed to interact with various CNS targets, such as neurotransmitter transporters or receptors, potentially leading to new therapies for conditions like schizophrenia, autism, and mood disorders. nih.govnih.gov
In oncology , cyclobutane-containing compounds have already shown significant potential. ru.nlnih.gov The rigid scaffold can be used to develop potent and selective inhibitors of key cancer-related enzymes, such as kinases. scielo.brfrontiersin.orggoogle.com For instance, cyclobutane derivatives have been investigated as inhibitors of Janus kinases (JAKs) for the treatment of inflammatory diseases and cancer. google.com The aminoethoxy side chain of this compound could be functionalized to target specific kinases or other proteins involved in cancer progression.
The field of antiviral research also stands to benefit from the exploration of this compound derivatives. Cyclobutyl nucleoside analogues have demonstrated potent activity against a range of viruses. nih.govdrugbank.com The unique conformation of the cyclobutane ring can lead to compounds that are recognized by viral enzymes but not by host enzymes, resulting in selective antiviral activity. nih.gov
Table 2: Potential Therapeutic Applications of this compound Analogues
| Therapeutic Area | Potential Target | Rationale for this compound Scaffold |
| Central Nervous System Disorders | Neurotransmitter transporters, receptors. nih.gov | Metabolic stability, 3D orientation of functional groups. ru.nl |
| Oncology | Kinases (e.g., JAKs, EGFR, VEGFR). scielo.brfrontiersin.orggoogle.com | Rigid scaffold for selective enzyme inhibition. ru.nl |
| Antiviral Infections | Viral polymerases, proteases. nih.govmdpi.com | Unique conformation leading to selective inhibition of viral enzymes. nih.gov |
| Inflammatory Diseases | Integrins, kinases. google.comrsc.orgnih.gov | Conformationally restricted scaffold for potent and selective antagonism. nih.gov |
Refined SAR Studies and Rational Design for Optimized Biological Activity and Selectivity
To fully unlock the therapeutic potential of the this compound scaffold, detailed structure-activity relationship (SAR) studies are essential. These studies involve systematically modifying the structure of the molecule and evaluating the impact on its biological activity. rsc.org
For this compound, SAR studies would focus on several key aspects:
Substitution on the cyclobutane ring: Introducing different substituents at various positions on the cyclobutane ring can significantly impact binding affinity and selectivity for a biological target. ru.nl
Modification of the aminoethoxy side chain: The length, branching, and functional groups on the aminoethoxy chain can be altered to optimize interactions with the target protein. rsc.orgnih.gov
Stereochemistry: The stereoisomers of this compound and its derivatives are likely to exhibit different biological activities. nih.gov The synthesis and evaluation of individual stereoisomers are crucial for identifying the most potent and selective compounds.
Computational methods, such as pharmacophore modeling and in silico screening , will play a vital role in guiding the rational design of new analogues. researchgate.net These techniques can predict how different structural modifications will affect the binding of the molecule to its target, allowing for a more focused and efficient drug discovery process. researchgate.netunifal-mg.edu.br The use of bioisosteric replacements, where one functional group is swapped for another with similar physicochemical properties, can also be a powerful strategy for optimizing the properties of lead compounds. nih.govresearchgate.net
Integration of this compound into Macromolecular Systems and Advanced Drug Delivery Platforms
The versatility of the this compound moiety extends beyond small molecule therapeutics. Its functional groups, particularly the primary amine, make it an ideal building block for incorporation into larger macromolecular systems and advanced drug delivery platforms.
Polymers and Hydrogels: The amino group of this compound can be used as a reactive handle to polymerize or crosslink into conjugated polymers or hydrogels . nih.govdtu.dk Cyclobutane-containing polymers have been explored for their unique properties, and the incorporation of the aminoethoxy group could introduce new functionalities, such as pH-responsiveness or the ability to chelate metal ions. beilstein-journals.orgajbls.com Hydrogels incorporating this compound could be designed for controlled drug release or as scaffolds for tissue engineering. americanchemicalsuppliers.comnih.gov
Drug Delivery Systems: The compound can be conjugated to drug molecules to improve their pharmacokinetic properties. The cyclobutane unit can enhance metabolic stability, while the aminoethoxy linker can be used to attach the drug to a carrier molecule, such as a nanoparticle or a polymer. This approach could lead to more effective and targeted drug delivery with reduced side effects.
Supramolecular Assemblies: The ability of the aminoethoxy group to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes this compound a promising component for the construction of supramolecular assemblies . ajbls.comnih.govmdpi.comsioc-journal.cn These self-assembling systems can be designed to encapsulate and deliver drugs, or to act as sensors for specific molecules.
Expanded Applications in Materials Science Beyond Traditional Medicinal Chemistry
The unique properties of the this compound scaffold also open up exciting possibilities in materials science.
Metal-Organic Frameworks (MOFs): The dicarboxylate analogue of cyclobutane has been used to construct MOFs with tunable pore sizes for gas separation. nih.govnih.govwikipedia.org The aminoethoxy functionality of this compound could be used to create MOFs with new properties, such as catalytic activity or the ability to selectively bind certain molecules. ambeed.com
Surface Modification: The amino group can be used to graft this compound onto the surface of materials, thereby modifying their properties. This could be used to create surfaces with improved biocompatibility, altered wettability, or specific binding sites for other molecules.
The future of this compound is bright, with its potential applications spanning from life-saving medicines to advanced materials. Continued research into its synthesis, properties, and applications will undoubtedly lead to significant scientific and technological advancements.
Q & A
Basic: What established synthetic routes are available for (2-Aminoethoxy)cyclobutane, and how do reaction conditions influence yield?
The synthesis of this compound derivatives often involves cycloaddition or derivatization of cyclobutane carboxylic acid precursors. For example, cyclobutane carboxylic acid chloride can undergo nucleophilic substitution with aminoethoxy groups under controlled conditions (e.g., anhydrous solvents, low temperatures). Reaction monitoring via gas chromatography (GC) with capillary columns (e.g., DB-WAX) and FID detectors ensures purity and yield optimization . Strain-release strategies, such as [2+2] photocycloaddition, are also employed to construct the cyclobutane core, where light intensity and solvent polarity critically affect reaction efficiency .
Advanced: How can stereochemical challenges during synthesis of this compound derivatives be addressed?
Stereochemical control requires precise characterization using NMR spectroscopy. For instance, vicinal coupling constants (J ~10 Hz) in trans-configured cyclobutane derivatives confirm stereochemistry, while NOESY experiments identify spatial relationships between substituents (e.g., methyl groups in trans-positions) . Epimerization risks are minimized by avoiding protic solvents and optimizing reaction times. Chiral auxiliaries or asymmetric catalysis may further enhance enantiomeric excess in complex scaffolds .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and ring strain via chemical shifts (e.g., deshielded protons in strained cyclobutanes).
- Mass Spectrometry : Low-intensity molecular-ion peaks in high-mass derivatives suggest stability under ionization .
- IR Spectroscopy : Stretching frequencies for amino (3300–3500 cm⁻¹) and ether (1100–1250 cm⁻¹) groups confirm functionalization .
Advanced: How can researchers resolve discrepancies in spectral data for novel this compound analogs?
Contradictions arise from impurities, solvent effects, or conformational flexibility. Cross-validate data using:
- Multi-technique analysis : Combine NMR, X-ray crystallography, and computational simulations (e.g., DFT for predicted spectra).
- Literature benchmarking : Compare coupling constants and retention times with structurally similar compounds .
- Error analysis : Quantify uncertainties in instrument calibration (e.g., GC temperature gradients) .
Basic: What experimental design considerations mitigate reactivity issues with this compound?
- Incompatibility management : Avoid strong acids (e.g., HCl, HNO₃) and reducing agents (e.g., LiAlH₄) to prevent violent reactions .
- Solvent selection : Use aprotic solvents (e.g., THF) to stabilize intermediates.
- Temperature control : Low temperatures (–20°C to 0°C) suppress side reactions during functionalization .
Advanced: What computational strategies predict the stability of this compound derivatives?
- Molecular mechanics : Calculate ring strain energy (~110 kJ/mol for cyclobutane) to assess reactivity .
- DFT simulations : Model transition states for [2+2] cycloadditions or nucleophilic substitutions to optimize reaction pathways .
- Docking studies : Evaluate bioisosteric potential by comparing cyclobutane derivatives with target proteins (e.g., JAK inhibitors) .
Basic: How can reaction conditions minimize by-products in this compound synthesis?
- GC monitoring : Track reaction progress with capillary columns (e.g., 30 m DB-WAX) and N₂ carrier gas (6 mL/min) .
- Catalytic optimization : Use palladium or nickel catalysts for selective cross-coupling.
- Purification : Flash chromatography with silica gel or reverse-phase HPLC isolates target compounds .
Advanced: How is this compound incorporated into natural product scaffolds?
- Retrosynthetic disconnections : Identify cyclobutane-forming steps (e.g., photocycloaddition in terpenoid synthesis) .
- Strain-release functionalization : Leverage ring-opening reactions with nucleophiles (e.g., amines) to append aminoethoxy groups .
- Bioconjugation : Click chemistry (e.g., azide-alkyne) links cyclobutane cores to biomolecules for activity studies .
Basic: What functional groups are incompatible with this compound?
- Strong acids : Cause decomposition via protonation of the amino group.
- Isocyanates/halogenated organics : Risk exothermic reactions or polymerization .
- Oxidizing agents : May degrade the ether linkage .
Advanced: How does cyclobutane ring strain influence pharmacological activity in this compound derivatives?
Ring strain enhances binding affinity by inducing conformational rigidity. For example, cyclobutane-containing JAK inhibitors (e.g., Abrocitinib) show improved selectivity due to strained conformations that better fit hydrophobic pockets . Strain energy also modulates metabolic stability, reducing CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
